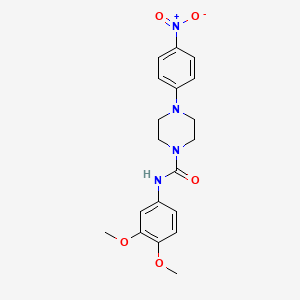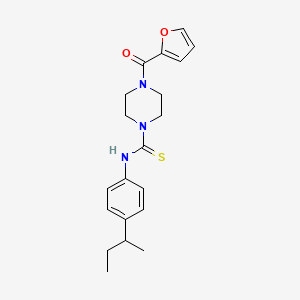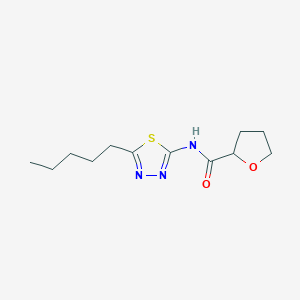![molecular formula C15H8F3N3 B4129232 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B4129232.png)
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline
説明
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline (TFIQ) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. TFIQ is a heterocyclic compound that contains a quinoxaline ring system fused with an indole ring and a trifluoromethyl group at the 7th position of the indole ring.
作用機序
The mechanism of action of 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit cell proliferation by blocking specific enzymes and proteins involved in cell division. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to modulate immune responses by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline is also relatively easy to synthesize using various methods. However, 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has some limitations, including its potential toxicity and limited availability. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline should be used with caution in lab experiments, and appropriate safety measures should be taken.
将来の方向性
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has several potential future directions, including the development of novel anticancer agents, the study of specific signaling pathways in cancer cells, and the development of materials with specific properties. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can be used as a lead compound for the development of novel anticancer agents that target specific signaling pathways in cancer cells. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can also be used as a tool compound to study the role of specific proteins and enzymes in biological processes. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can be used to develop materials with specific properties, such as luminescence and conductivity. Further research is needed to fully understand the potential applications of 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline in various fields.
Conclusion:
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline can be synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry and biochemistry. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has several potential future directions, and further research is needed to fully understand its potential applications.
科学的研究の応用
7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential applications in medicinal chemistry and biochemistry. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has been used as a lead compound for the development of novel anticancer agents that target specific signaling pathways in cancer cells. 7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline has also been used as a tool compound to study the role of specific proteins and enzymes in biological processes.
特性
IUPAC Name |
7-(trifluoromethyl)-6H-indolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3/c16-15(17,18)9-5-3-4-8-12(9)21-14-13(8)19-10-6-1-2-7-11(10)20-14/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSEYQPPMXODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C(=CC=C4)C(F)(F)F)NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B4129166.png)
![2-(4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B4129174.png)
![7-(cyclohexylmethyl)-2-(3-hydroxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4129191.png)
![1-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129194.png)
![N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129212.png)
![methyl 2-chloro-5-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4129223.png)
![N~1~-(2,6-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4129227.png)
![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)

![methyl 2-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4129243.png)
![2-[3-(dimethylamino)pyrrolidin-1-yl]-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B4129244.png)

![N-1,3-benzodioxol-5-yl-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]urea](/img/structure/B4129257.png)
